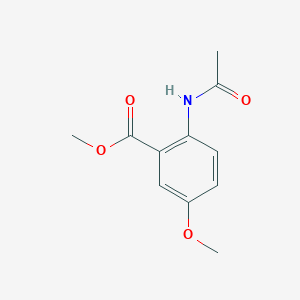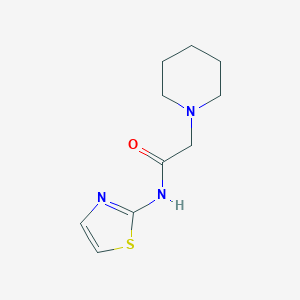
1-Piperidineacetamide, N-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, N-2-thiazolyl- involves the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of bacteria by targeting the cell wall synthesis and disrupting the bacterial membrane. In addition, it also inhibits the synthesis of nucleic acids in microorganisms, which further contributes to its antimicrobial activity.
Effets Biochimiques Et Physiologiques
1-Piperidineacetamide, N-2-thiazolyl- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, it also exhibits anti-inflammatory and antioxidant properties, which make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperidineacetamide, N-2-thiazolyl- has several advantages for laboratory experiments. It is easy to synthesize and has high purity, which makes it suitable for various biological assays. However, it also has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 1-Piperidineacetamide, N-2-thiazolyl-. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various microbial infections. Another potential area of research is the exploration of its anticancer properties and the development of new cancer therapies based on this compound. Additionally, the investigation of its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various diseases is also a promising area of research.
Conclusion:
In conclusion, 1-Piperidineacetamide, N-2-thiazolyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for research on this compound, and it holds great promise for the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
1-Piperidineacetamide, N-2-thiazolyl- is synthesized using a multistep process that involves the reaction of piperidine with acetic anhydride to form piperidine acetate. The piperidine acetate is then reacted with thioamide to form the final product, 1-Piperidineacetamide, N-2-thiazolyl-. This synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
1-Piperidineacetamide, N-2-thiazolyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
66157-54-8 |
|---|---|
Nom du produit |
1-Piperidineacetamide, N-2-thiazolyl- |
Formule moléculaire |
C10H15N3OS |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15N3OS/c14-9(12-10-11-4-7-15-10)8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,11,12,14) |
Clé InChI |
NZINZCOSGXIWIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
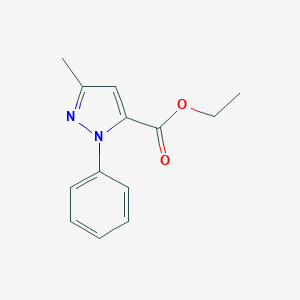
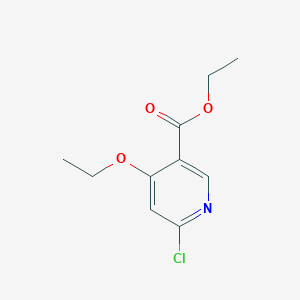
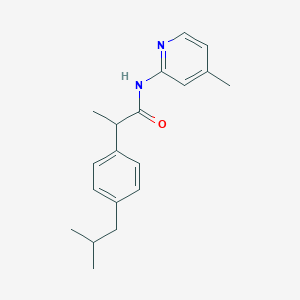
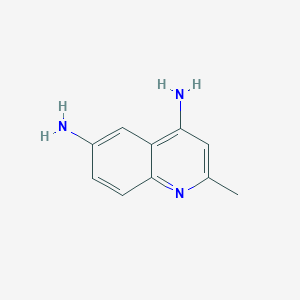

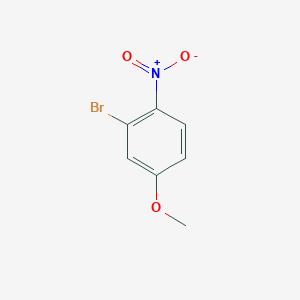
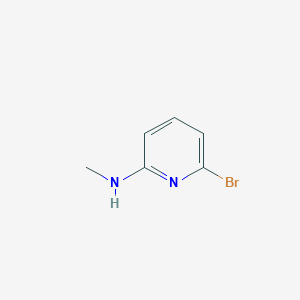
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
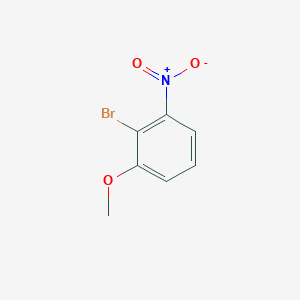

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
